2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride
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Overview
Description
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the chlorination of 5-chloroindole followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve large-scale chlorination and acylation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride include:
- 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride
- 5-Fluorotryptamine hydrochloride
- 5-Methoxytryptamine
Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H5Cl2NO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H |
InChI Key |
GRNSNOSVGJPSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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